Methyl 2-(3,5-dichlorophenyl)acetate
Overview
Description
“Methyl 2-(3,5-dichlorophenyl)acetate” is a chemical compound with the CAS Number: 55954-24-0 . It has a molecular weight of 219.07 . The IUPAC name for this compound is this compound . It is stored at room temperature and is a liquid in its physical form .
Synthesis Analysis
The synthesis of “this compound” could potentially involve the Suzuki–Miyaura (SM) cross-coupling reaction . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8Cl2O2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 219.07 .Scientific Research Applications
Thermodynamic Properties and Solubility
The temperature-dependent solubility of 2-methyl-5-(2,5-dichlorophenyl)furan-3-carboxylic acid, a compound structurally similar to Methyl 2-(3,5-dichlorophenyl)acetate, has been examined in various solvents. The research focused on calculating enthalpies of fusion and mixing, providing valuable information on its thermodynamic properties (Sobechko et al., 2019).
Synthesis Optimization
Studies have been conducted to optimize the synthesis of related compounds, such as methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, indicating the importance of specific conditions like temperature and reactant ratios for efficient production (Wang Guo-hua, 2008).
Grignard Reaction Utilization
The Grignard reaction has been utilized to synthesize drug intermediates structurally related to this compound. This process, suitable for undergraduate organic chemistry experiments, emphasizes the compound's relevance in educational and research settings (W. Min, 2015).
Application in Coumaran Synthesis
Research on synthesizing 5,7-Dichlorocoumaran-3-one from methyl 2-hydroxy-3,5-dichlorobenzoate, a related compound, highlights its utility in multi-stage synthesis processes. Such studies provide insights into the practical applications of similar dichlorophenyl acetates in complex organic syntheses (W. Armarego, 1960).
Aldose Reductase Inhibition
Methyl[4-oxo-2-(2-bromobenzoylimino)-3-(2,4-dichlorophenyl)thiazolidin-5-ylidene]acetate, a derivative, has been evaluated as an aldose reductase inhibitor. This research indicates potential applications in treating diabetic complications, demonstrating the compound's relevance in medicinal chemistry (Sher Ali et al., 2012).
Safety and Hazards
“Methyl 2-(3,5-dichlorophenyl)acetate” is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
Properties
IUPAC Name |
methyl 2-(3,5-dichlorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVZUSKNUTWXHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201243847 | |
Record name | Benzeneacetic acid, 3,5-dichloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201243847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55954-24-0 | |
Record name | Benzeneacetic acid, 3,5-dichloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55954-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 3,5-dichloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201243847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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